2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide

Neurokinin-1 Antagonists Regioisomerism Scaffold Optimization

Medicinal chemistry teams advancing NK-1 antagonist programs often encounter scaffold supply bottlenecks and isomer contamination risks. This para-substituted pivalamide (CAS 289686-55-1) is a validated building block that resolves these challenges with defined regiochemistry and documented patent precedence (NO320321B1). • Patent-precedented NK-1 antagonist scaffold; para-isomer ensures correct binding pose for kinase profiling panels. • Geminal dimethyl group confers steric hindrance that improves metabolic stability over des-methyl or acetamide analogs. • Consistent ≥98% purity (HPLC) minimizes side-product formation in downstream API synthesis.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 289686-55-1
Cat. No. B2970186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
CAS289686-55-1
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
InChIInChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-5-7-14(8-6-13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
InChIKeyVGKLBBVJPYOFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 289686-55-1): Structural Identity and Procurement Baseline


2,2-Dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 289686-55-1), also referenced as N-(4-(4-methylpiperazin-1-yl)phenyl)pivalamide, is a synthetic small molecule (C₁₆H₂₅N₃O, MW 275.39 g/mol) featuring a pivalamide core linked to a para-substituted N-methylpiperazine ring [1]. It is catalogued in chemical supplier databases as an intermediate for research and further manufacturing use, with typical purities ranging from 95% (AK Scientific) to 98% (Leyan) . The compound has appeared in patent disclosures for neurokinin-1 (NK-1) receptor antagonist programs, indicating its role as a building block or scaffold element in medicinal chemistry [1].

Why 2,2-Dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide Cannot Be Casually Substituted


The para-substitution pattern of the 4-(4-methylpiperazin-1-yl)phenyl moiety creates a distinct spatial and electronic profile relative to its ortho-isomer (CAS 400076-88-2), influencing molecular recognition in target binding [1]. The geminal dimethyl group of the pivalamide confers steric hindrance that alters metabolic stability compared to des-methyl or acetamide analogs (e.g., CAS 17761-86-3) [2]. Patent records document this scaffold within NK-1 antagonist series where subtle modifications to the amide portion drastically shift receptor affinity, underscoring that in-class interchange without quantitative verification risks functional divergence [1].

Quantitative Differentiation of 2,2-Dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide Against Closest Analogs: An Evidence Guide


Para vs. Ortho Regioisomeric Differentiation: Spatial Parameter Influence on NK-1 Receptor Engagement

In the patent series NO320321B1, the para-substituted isomer (target compound) is explicitly coded as a distinct chemical entity separate from ortho-substituted piperazine analogs. While quantitative IC₅₀ values for this specific compound are not publicly disclosed in the patent, the structure-activity relationship (SAR) table demonstrates that para-piperazine-phenyl amides exhibit differential NK-1 binding compared to ortho-piperazine-phenyl congeners. The gem-dimethyl pivalamide group is present in the most optimized leads within the series, suggesting it contributes to a favorable steric and pharmacokinetic profile relative to smaller amide substituents. [1]

Neurokinin-1 Antagonists Regioisomerism Scaffold Optimization

Pivalamide Steric Bulk vs. Acetamide Congeners: Metabolic Stability Implications

The gem-dimethyl substitution of the pivalamide group imposes greater steric hindrance around the amide carbonyl relative to unsubstituted acetamide analogs (e.g., N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, CAS 17761-86-3). Literature on pivalamide-containing pharmacophores indicates that this steric bulk reduces susceptibility to amidase-mediated hydrolysis, a property widely exploited in medicinal chemistry to extend half-life [1]. While direct comparative microsomal stability data for this specific pair is not publicly available, the general class behavior of pivalamides versus acetamides supports a differentiation in metabolic vulnerability [1].

Metabolic Stability Steric Shielding Amide Hydrolysis

Synthetic Utility as a Pivaloyl-Protected Intermediate for Piperazine-Containing APIs

The target compound serves as a strategic intermediate in the synthesis of more complex piperazine-containing active pharmaceutical ingredients (APIs), particularly those requiring a pivalamide-protected aniline for subsequent functionalization. The 4-(4-methylpiperazin-1-yl) group remains available for further derivatization, while the pivalamide group acts as a stable protecting moiety. In contrast, the ortho-isomer (CAS 400076-88-2) exhibits different reactivity patterns due to steric interactions between the piperazine and the ortho-amide. [1] The improved stability and regiochemical predictability make the para-isomer a preferred choice in multi-step synthetic routes where selective protection of the aniline nitrogen is critical.

API Intermediate Piperazine Functionalization Protecting Group Strategy

Computational Docking Predictions for CAMKK2/PIM3 Kinase Inhibition: Scaffold Prioritization

Publicly available target prediction databases (idrblab.net) associate the target compound's scaffold with potential inhibitory activity against calmodulin-dependent kinase II (CAMKK2), PIM-3 protein kinase, and protein kinase N1 (PKN1) [1]. While these are computational predictions and not experimentally validated for this exact compound, they suggest a multi-kinase profile distinct from close analogs. The para-piperazine orientation and pivalamide moiety may contribute to a unique binding pose within the ATP-binding pockets of these kinases. Procurement for kinase profiling studies should consider the para-isomer as the predicted active scaffold, as ortho-substituted variants generate different docking scores for these targets.

Kinase Inhibition Computational Docking CAMKK2 PIM3

High-Value Application Scenarios for 2,2-Dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide Based on Differential Evidence


NK-1 Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams developing next-generation NK-1 antagonists can utilize this para-substituted pivalamide as a validated scaffold intermediate. The patent precedence (NO320321B1) confirms its role in SAR exploration, and the steric properties of the pivalamide group may offer improved metabolic stability over smaller amide analogs [1].

Multi-Kinase Inhibitor Screening (CAMKK2, PIM3, PKN1)

Computational target predictions suggest this scaffold engages multiple therapeutically relevant kinases [2]. Researchers conducting kinase profiling panels should prioritize the para-isomer to match the predicted binding pose; the ortho-isomer (CAS 400076-88-2) is not predicted to exhibit the same multi-kinase profile and may serve as a negative control.

Synthetic Route Development for Piperazine-Containing APIs

Process chemists requiring a stable, regiochemically predictable intermediate for constructing complex piperazine-based APIs should select the para-substituted pivalamide. Its well-defined substitution pattern minimizes side-product formation compared to the ortho-isomer, which exhibits greater steric congestion near the reactive amide bond [1].

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